Tetrabromosilane

Übersicht

Beschreibung

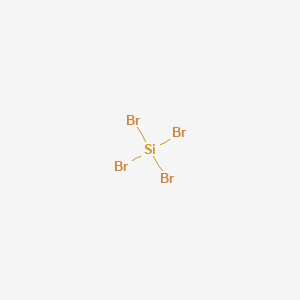

Tetrabromosilane, also known as silicon tetrabromide, is an inorganic compound with the chemical formula SiBr₄. It is a colorless liquid with a suffocating odor due to its tendency to hydrolyze, releasing hydrogen bromide. The general properties of this compound closely resemble those of silicon tetrachloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrabromosilane is synthesized by the reaction of silicon with hydrogen bromide at high temperatures, typically around 600°C. The reaction can be represented as: [ \text{Si} + 4 \text{HBr} \rightarrow \text{SiBr}_4 + 2 \text{H}_2 ] Side products of this reaction include dibromosilane (SiH₂Br₂) and tribromosilane (SiHBr₃) .

Industrial Production Methods: In industrial settings, this compound can also be produced by treating a silicon-copper mixture with bromine. This method is advantageous for large-scale production due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Tetrabromosilane undergoes various types of chemical reactions, including:

Reduction: this compound can be reduced by hydrides or complex hydrides to form silane (SiH₄). [ 4 \text{R}_2\text{AlH} + \text{SiBr}_4 \rightarrow \text{SiH}_4 + 4 \text{R}_2\text{AlBr} ]

Substitution: It can react with alcohols, amines, and alkyl groups to form alkoxides, amides, and alkyls, respectively. [ \text{SiBr}_4 + 4 \text{ROH} \rightarrow \text{Si(OR)}_4 + 4 \text{HBr} ]

Common Reagents and Conditions:

Hydrides: Used in reduction reactions.

Alcohols and Amines: Used in substitution reactions.

Major Products:

Silane (SiH₄): Formed from reduction reactions.

Tetraalkoxysilane (Si(OR)₄): Formed from substitution reactions with alcohols

Wissenschaftliche Forschungsanwendungen

Chemical Vapor Deposition (CVD)

Overview : Tetrabromosilane is extensively used in the chemical vapor deposition process, which is crucial for producing high-purity silicon-based thin films. These films are essential components in the semiconductor industry, particularly for microchip fabrication.

Details :

- Precursor for Silicon Films : this compound serves as a precursor in CVD processes to deposit silicon on substrates. The reaction typically involves the thermal decomposition of SiBr₄ at elevated temperatures, resulting in silicon film formation.

- Advantages : The use of SiBr₄ allows for better control over film thickness and uniformity compared to other precursors like silane (SiH₄) due to its higher stability and lower reactivity under certain conditions .

Organic Synthesis

Overview : this compound plays a significant role in organic chemistry as a reagent for synthesizing various organosilicon compounds.

Details :

- Synthesis of Alkoxysilanes : It has been employed in reactions with alcohols to produce alkoxysilanes. For example, the reaction of this compound with sodium tert-butoxide yields tetra-tert-butoxysilane, showcasing its utility in creating functionalized silanes .

- Reagent in Laboratory Settings : In laboratory environments, SiBr₄ is utilized for various synthetic pathways, including the preparation of siloxanes and other silicon-containing materials that are valuable in both research and industrial applications .

Production of Silicon-Based Materials

Overview : this compound is also applied in the production of silicon-based materials through reduction processes.

Details :

- Hydrogen Reduction Processes : Research indicates that SiBr₄ can be reduced using hydrogen to produce high-purity silicon. This method has been explored for its potential in producing solar-grade silicon, which is critical for photovoltaic applications .

- Fluidized Bed Reactors : Experiments have demonstrated that using fluidized bed reactors with this compound can enhance the efficiency of silicon production processes by optimizing reaction conditions and yield .

Water Treatment and Chemical Analysis

Overview : Beyond its applications in semiconductor manufacturing and organic synthesis, this compound has roles in environmental chemistry.

Details :

- Water Treatment Applications : SiBr₄ can be used in water treatment processes where it acts as a brominating agent, aiding in the removal of organic pollutants from water sources .

- Analytical Chemistry Reagent : It serves as a reagent in chemical analysis methods to detect and quantify various substances due to its reactivity with different chemical species .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health and safety implications:

- Hazardous Nature : The compound can cause severe irritation and burns upon contact with skin or eyes, necessitating stringent safety measures during handling. Protective equipment such as gloves, goggles, and respirators are recommended to minimize exposure risks .

- Ventilation Requirements : Proper ventilation is crucial when working with SiBr₄ to prevent inhalation of fumes, which can be harmful to respiratory health .

Wirkmechanismus

The mechanism of action of tetrabromosilane primarily involves its ability to act as a Lewis acid. It can form adducts with Lewis bases, which makes it useful in various chemical reactions. The strength of the silicon-bromine bonds decreases in the order: Si-F > Si-Cl > Si-Br > Si-I, which influences its reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

- Silicon Tetrachloride (SiCl₄)

- Silicon Tetrafluoride (SiF₄)

- Silicon Tetraiodide (SiI₄)

Comparison:

- Melting and Boiling Points: The melting and boiling points of tetrabromosilane are higher than those of silicon tetrachloride and silicon tetrafluoride but lower than those of silicon tetraiodide.

- Bond Strength: The silicon-bromine bond in this compound is weaker than the silicon-chlorine and silicon-fluorine bonds but stronger than the silicon-iodine bond.

- Lewis Acidity: this compound is a stronger Lewis acid compared to silicon tetraiodide but weaker than silicon tetrachloride and silicon tetrafluoride .

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Tetrabromosilane (SiBr₄) is a chemical compound composed of silicon and bromine, primarily recognized for its applications in various industrial processes, particularly in the field of semiconductor manufacturing. This article delves into the biological activity of this compound, examining its toxicological effects, mechanisms of action, and relevant case studies.

This compound is a colorless liquid that is highly reactive and can release toxic fumes upon exposure to moisture. It is synthesized through the reaction of silicon with hydrogen bromide. The compound plays a critical role as a precursor in chemical vapor deposition (CVD) processes, where it is used to produce high-purity silicon-based thin films essential for electronic devices .

Acute Toxicity

This compound exhibits significant acute toxicity. Inhalation or dermal exposure can lead to severe respiratory distress, skin burns, and eye irritation. The National Toxicology Program (NTP) has classified this compound as a hazardous substance based on its potential to cause acute effects on the respiratory system and skin .

Chronic Effects

Chronic exposure to this compound has been associated with long-term health risks, including potential carcinogenic effects. Studies indicate that prolonged exposure may affect reproductive health and cause developmental toxicity . The mechanisms underlying these effects often involve oxidative stress pathways and disruption of cellular signaling processes.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : this compound can generate reactive oxygen species (ROS), leading to cellular damage and inflammation.

- Interaction with Cellular Components : It may interact with proteins and nucleic acids, disrupting normal cellular functions.

- Endocrine Disruption : There is evidence suggesting that this compound may act as an endocrine disruptor, affecting hormonal balance in exposed organisms .

Case Study 1: Inhalation Toxicity in Rodents

A study conducted by the NTP evaluated the inhalation toxicity of this compound in rodents. The results indicated that exposure to high concentrations led to significant respiratory distress and mortality within 24 hours. Histopathological examinations revealed severe lung damage characterized by edema and inflammation .

Case Study 2: Reproductive Toxicity Assessment

In another study assessing reproductive toxicity, female rats were exposed to this compound during gestation. The findings indicated a marked increase in fetal resorption rates and developmental anomalies in offspring. This study highlighted the potential risks associated with exposure during critical developmental windows .

Table: Summary of Toxicological Findings

| Study Type | Endpoint | Findings |

|---|---|---|

| Acute Inhalation Toxicity | Mortality | High mortality rates at elevated exposure |

| Chronic Exposure | Reproductive Health | Increased fetal resorption |

| Mechanistic Study | Oxidative Stress | Elevated ROS levels in exposed tissues |

Eigenschaften

IUPAC Name |

tetrabromosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFMYMZGQVTROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiBr4, Br4Si | |

| Record name | silicon(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon tetrabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetrabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064872 | |

| Record name | Silicon tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-66-4 | |

| Record name | Silicon bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON TETRABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAC9YWL42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is a simple method for synthesizing Tetrabromosilane?

A1: A near-quantitative yield of this compound can be achieved by reacting Phenyltribromosilane (C6H5SiBr3) with a mixture of Hydrogen Bromide (HBr) and Aluminum Tribromide (AlBr3) [, ]. This process starts with Phenyltrichlorosilane (C6H5SiCl3), which is converted to Phenylsilane (C6H5SiH3) using Lithium Aluminum Hydride (LiAlH4), and subsequently to Phenyltribromosilane (C6H5SiBr3) with Bromine (Br2) [].

Q2: How does this compound contribute to the production of solar-grade silicon?

A2: this compound, along with hydrogen, can be used as a feedstock in a high-velocity continuous-flow reactor to produce solar-grade silicon [, ]. In this process, preheated silicon particles act as nucleation and deposition sites. The hydrogen reduces the this compound at high temperatures, leading to the deposition of silicon [, ].

Q3: What is the role of preheated silicon particles in the reduction of this compound for silicon production?

A3: Preheated silicon particles are crucial in the hydrogen reduction of this compound as they provide nucleation and deposition sites for the silicon produced during the reaction []. This contributes to the formation of solar-grade polycrystalline silicon.

Q4: Has the reactivity of this compound with other compounds been investigated?

A4: Yes, research has explored the reactivity of this compound with 1,3,5-Trimethyl-1,3,5-triazacyclohexane (TMTAC). The reaction primarily leads to the formation of a tridentate complex where the silicon atom in this compound achieves a coordination number of six []. This complex, [{(MeNCH2}3)SiBr3]+ Br-, exhibits a distorted trigonal-antiprismatic geometry around the silicon atom [].

Q5: What insights do we have regarding the thermal decomposition of this compound?

A5: While specific details are limited within the provided abstracts, research exists on the thermal decomposition of this compound and its relationship to depositing crystalline silicon []. This suggests investigations into the mechanisms and conditions under which this compound breaks down at elevated temperatures, potentially influencing silicon deposition characteristics.

Q6: Are there studies on the chemical kinetics of this compound reactions?

A6: Yes, research exists focusing on the chemical kinetics of this compound reactions, particularly with oxygen []. This area likely delves into the reaction rates, pathways, and influencing factors when this compound interacts with oxygen, providing insights into its reactivity and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.